

## Molar extinction coefficient of (Asp)2-Rhodamine 110

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Compound of Interest		
Compound Name:	(Asp)2-Rhodamine 110	
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An in-depth guide to understanding the molar extinction coefficient of **(Asp)2-Rhodamine 110** and its fluorescent product, Rhodamine 110, is essential for researchers in apoptosis and drug discovery. This document provides a comprehensive overview of the quantitative properties, experimental protocols for their determination, and the biochemical pathways involved in the use of this fluorogenic substrate.

(Asp)2-Rhodamine 110 is a fluorogenic substrate primarily utilized for the detection of caspase-3 activity, a key enzyme in the apoptotic pathway. The substrate itself is essentially non-fluorescent. However, in the presence of active caspase-3, the aspartic acid residues are cleaved, releasing the highly fluorescent Rhodamine 110 molecule. The intensity of the resulting fluorescence is directly proportional to the enzyme's activity, which can be quantified using the molar extinction coefficient of Rhodamine 110.

## **Quantitative Data of Rhodamine 110**

The enzymatic cleavage of **(Asp)2-Rhodamine 110** yields Rhodamine 110. The quantitative spectral properties of Rhodamine 110 are crucial for accurate data analysis in enzymatic assays. These properties are summarized in the table below.

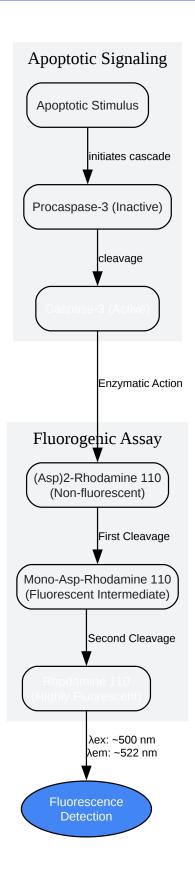


Property	Value	Solvent/Conditions
Molar Extinction Coefficient (ε)	80,000 cm <sup>-1</sup> M <sup>-1</sup>	Typically measured in ddH₂O or PBS[1][2]
Excitation Wavelength (λex)	~496-500 nm	DMSO[1][3][4][5][6]
Emission Wavelength (λem)	~520-522 nm	DMSO[1][3][4][5][6]
Molecular Weight	366.80 g/mol	N/A[1][5]
Quantum Yield (Φ)	Not consistently reported in the provided search results.	N/A
Common Solvents	DMSO, DMF	For stock solutions[1][5]

# Signaling Pathway: Caspase-3 Activation and Substrate Cleavage

(Asp)2-Rhodamine 110 is a tool to measure the activity of effector caspases, such as caspase-3, which are central to the execution phase of apoptosis.[3][7] The substrate mimics the natural cleavage site of poly (ADP-ribose) polymerase (PARP), a substrate of caspase-3. Upon apoptosis induction, procaspase-3 is cleaved to its active form. Active caspase-3 then recognizes and cleaves the peptide bond between the aspartic acid residues and the rhodamine 110 fluorophore. This two-step cleavage of the bisamide substrate results in the release of the fluorescent Rhodamine 110.[3][8]





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Fig. 1: Caspase-3 mediated cleavage of (Asp)2-Rhodamine 110.



## **Experimental Protocol: Determination of Molar Extinction Coefficient**

The molar extinction coefficient ( $\epsilon$ ) is an intrinsic property of a substance that quantifies how strongly it absorbs light at a specific wavelength.[9] It is determined experimentally using the Beer-Lambert law,  $A = \epsilon lc$ , where A is the absorbance, I is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the substance.[10]

#### Materials:

- High-purity Rhodamine 110 solid[5]
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS) or deionized water
- Calibrated spectrophotometer
- 1 cm path length quartz cuvettes
- · Calibrated analytical balance
- Volumetric flasks and pipettes

#### Procedure:

- Preparation of a Primary Stock Solution:
  - Accurately weigh a small amount (e.g., 1-2 mg) of Rhodamine 110 using an analytical balance.
  - Dissolve the weighed solid in a precise volume of DMSO to prepare a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution.
- Preparation of a Secondary Stock Solution:
  - $\circ$  Perform a serial dilution of the primary stock solution in the assay buffer (e.g., PBS) to create a secondary stock solution of a lower concentration (e.g., 100  $\mu$ M). This minimizes



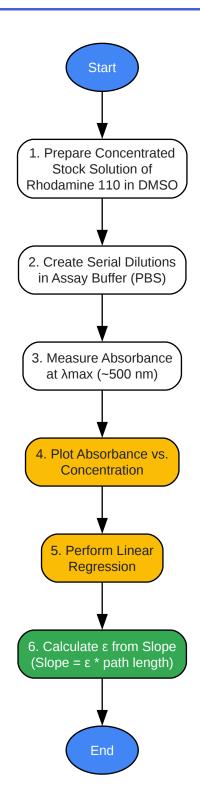
the amount of DMSO in the final measurement solutions.

- Preparation of Standard Solutions:
  - From the secondary stock solution, prepare a series of at least five dilutions in the assay buffer. The final concentrations should result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
- Spectrophotometric Measurement:
  - Set the spectrophotometer to scan a wavelength range (e.g., 300-700 nm) to determine the maximum absorbance wavelength (λmax) for Rhodamine 110. This should be around 496-500 nm.[1][5]
  - Use the assay buffer as a blank to zero the spectrophotometer at the determined  $\lambda$ max.
  - Measure the absorbance of each standard solution at λmax.
- Data Analysis:
  - Plot a graph of absorbance (A) on the y-axis versus molar concentration (c) on the x-axis.
  - Perform a linear regression on the data points. The resulting graph should be a straight line passing through the origin, confirming adherence to the Beer-Lambert law.
  - The molar extinction coefficient ( $\epsilon$ ) is calculated from the slope of the line. Since A =  $\epsilon$ lc and the path length (I) is typically 1 cm, the slope of the line is equal to  $\epsilon$ . The units will be  $M^{-1}cm^{-1}$ .

## **Experimental Workflow Diagram**

The following diagram illustrates the workflow for the experimental determination of the molar extinction coefficient.





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**Fig. 2:** Workflow for molar extinction coefficient determination.



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